molecular formula C21H12Cl2F3N3O2S2 B2408160 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile CAS No. 1025311-72-1

2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile

Cat. No. B2408160
CAS RN: 1025311-72-1
M. Wt: 530.36
InChI Key: VEQZZORUHDQAIJ-PDGQHHTCSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H12Cl2F3N3O2S2 and its molecular weight is 530.36. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

  • A related compound, 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone, has been used in the synthesis of fluorinated polyimide films. These films exhibit excellent optical transmittance and solubility in polar organic solvents, showing potential in optoelectronic applications (Hu Zhi-zhi, 2010).

Synthesis of Novel Compounds

  • Novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore have been synthesized using a similar method. These compounds show potential for further pharmaceutical applications (Sanjay N. Karale et al., 2011).

Molecular Structure Analysis

  • Analyses of molecular structures and photophysical properties of acrylonitrile derivatives, closely related to the compound , have been conducted. These studies aid in understanding the properties relevant to the development of new materials (M. Percino et al., 2016).

Synthesis and Biological Activity

  • Various derivatives of similar compounds have been synthesized and evaluated for antimicrobial activities, highlighting their potential use in medicinal chemistry (Shailesh H. Shah et al., 2014).

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfonyl-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2F3N3O2S2/c22-14-1-7-17(8-2-14)33(30,31)18(10-27)12-28-15-3-5-16(6-4-15)32-20-19(23)9-13(11-29-20)21(24,25)26/h1-9,11-12,28H/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQZZORUHDQAIJ-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridylthio))phenyl)amino)prop-2-enenitrile

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